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molecular formula C8H6Cl3NO3 B166828 Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester CAS No. 60825-26-5

Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester

Cat. No. B166828
M. Wt: 270.5 g/mol
InChI Key: MNYBZEHWPRTNJY-UHFFFAOYSA-N
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Patent
US04642349

Procedure details

Mixtures of 2.56 g (0.01 g mole) of methyl 3,5,6-trichloro-2-pyridyl carbonate, 0.01 to 0.1 g mole of methyl chloroacetate, and initiator as noted were heated at 100° C. until gas evolution had stopped. Unreacted methyl chloroacetate was then removed from the reaction mixture using a rotary evaporator. The crude product remaining was analyzed by gas chromatography. In each case, a good yield (about 2.8 g of crude product) of the expected 3,5,6-trichloro-2-pyridoxyacetic acid, methyl ester (III) was found with only small amounts of by-products IV, V, and VI as shown schematically below. ##STR2## The reaction conditions and results are listed in detail in Table II.
Name
methyl 3,5,6-trichloro-2-pyridyl carbonate
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=O)([O:4][C:5]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[C:7]([Cl:13])[N:6]=1)OC.ClC[C:17]([O:19][CH3:20])=[O:18]>>[Cl:11][C:10]1[C:5]([O:4][CH2:1][C:17]([O:19][CH3:20])=[O:18])=[N:6][C:7]([Cl:13])=[C:8]([Cl:12])[CH:9]=1

Inputs

Step One
Name
methyl 3,5,6-trichloro-2-pyridyl carbonate
Quantity
2.56 g
Type
reactant
Smiles
C(OC)(OC1=NC(=C(C=C1Cl)Cl)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Unreacted methyl chloroacetate was then removed from the reaction mixture
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC(=C(C1)Cl)Cl)OCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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